![molecular formula C29H27NO4 B4753748 4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4753748.png)
4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
Overview
Description
4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound that has been of significant interest in the scientific community due to its potential application in various fields. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of 4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine is not well understood. However, studies have suggested that this compound may interact with specific receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine can have significant biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which may help protect against oxidative stress-related damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine in lab experiments is its unique properties. This compound exhibits excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of the compound's potential application in other fields, such as medicine and materials science. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine has been extensively studied for its potential application in various fields. One of the most significant applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices.
properties
IUPAC Name |
4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,2-dihydro-3,1-benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO4/c1-31-25-19-18-22(26(32-2)27(25)33-3)28-30-24-17-11-10-16-23(24)29(34-28,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-19,28,30H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACBMNBJBXVPSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-diphenyl-2-(2,3,4-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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